7-(2-Deoxypentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Beschreibung
Historical Context and Discovery within Nucleoside Analogue Research
The journey to synthesize 2'-Deoxytubercidin was rooted in the broader exploration of nucleoside analogues, a field that gained significant momentum following the discovery of Tubercidin (B1682034) in 1957. rsc.org Tubercidin, a naturally occurring adenosine (B11128) analogue, demonstrated a range of biological activities, sparking interest in the synthesis of related compounds with modified structures. The synthesis of 2'-deoxynucleosides, in general, presented considerable challenges to chemists. Early glycosylation procedures to create the crucial bond between the sugar and the heterocyclic base often resulted in mixtures of anomers and positional isomers, leading to low yields of the desired product. bohrium.comacs.org
For over a decade, 2'-Deoxytubercidin remained a significant synthetic target due to its potential biochemical and biological importance. rsc.org Initial attempts to create it by displacing functional groups on the sugar ring of Tubercidin were largely unsuccessful. rsc.org A breakthrough came with a synthesis strategy that employed an intramolecular episulphonium ion rearrangement as a key step, starting from the parent antibiotic, Tubercidin. rsc.orgrsc.org Subsequently, a novel and stereospecific sodium salt glycosylation procedure was developed, which overcame many of the limitations of earlier methods. bohrium.comacs.orgacs.org This method involved the reaction of a sodium salt of a pyrrolo[2,3-d]pyrimidine with a protected 2-deoxyribose derivative, leading to a Walden inversion at the anomeric carbon and yielding the desired β-anomer with high stereospecificity. acs.orgnih.gov This more efficient synthesis paved the way for the preparation of 2'-Deoxytubercidin and a variety of its derivatives for extensive biological evaluation. nih.gov
Significance of 2'-Deoxytubercidin as a Nucleoside Analogue
The scientific importance of 2'-Deoxytubercidin lies in its function as a close structural analogue of 2'-deoxyadenosine (B1664071), a fundamental building block of DNA. In 2'-Deoxytubercidin, the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom, forming a pyrrolo[2,3-d]pyrimidine base. This seemingly minor alteration has profound biochemical consequences.
A key feature of 2'-Deoxytubercidin is its resistance to enzymatic degradation. Unlike 2'-deoxyadenosine, it is not significantly metabolized by adenosine deaminase or kinases in mammalian tissues. ebi.ac.uknih.gov This metabolic stability makes it an ideal tool for studying the physiological roles of adenosine and its deoxyanalogue without the confounding effects of rapid breakdown. For instance, it has been used to investigate renal transport mechanisms, where the metabolism of natural nucleosides would otherwise complicate the interpretation of results. ebi.ac.uknih.gov
As a nucleoside analogue, 2'-Deoxytubercidin can be recognized by cellular enzymes involved in nucleic acid synthesis and other metabolic pathways. Its incorporation or interaction with these enzymes can lead to the inhibition of critical cellular processes, forming the basis of its potential therapeutic applications.
Below is a table summarizing the key properties of 2'-Deoxytubercidin:
| Property | Description |
| IUPAC Name | 7-(2-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Chemical Class | N-glycosylpyrrolopyrimidine, Deoxyribonucleoside |
| Analogue of | 2'-deoxyadenosine |
| Key Structural Feature | 7-deazaadenine base (pyrrolo[2,3-d]pyrimidine) |
| Metabolic Stability | Resistant to adenosine deaminase and kinases |
Overview of Research Trajectories involving 2'-Deoxytubercidin
Research involving 2'-Deoxytubercidin has progressed along several distinct yet interconnected trajectories, primarily focused on its potential as an antiviral and anticancer agent, and its utility as a biochemical probe.
Antiviral Research: The structural similarity of 2'-Deoxytubercidin to a natural DNA precursor makes it a candidate for inhibiting viral replication. Viruses rely on the host cell's machinery to replicate their genetic material, and nucleoside analogues can disrupt this process. Research has shown that various derivatives of 2'-Deoxytubercidin have been tested in vitro against a range of viruses, including herpes simplex virus. nih.govnih.gov The primary mechanism of action is believed to be the inhibition of viral DNA synthesis. nih.gov
Cancer Research: The ability of nucleoside analogues to interfere with DNA synthesis also makes them attractive candidates for cancer chemotherapy. bohrium.com Rapidly dividing cancer cells are particularly vulnerable to agents that disrupt DNA replication. 2'-Deoxytubercidin and its derivatives have been evaluated for their cytotoxic activity against various tumor cell lines in vitro. nih.gov These studies aim to understand the structure-activity relationships and identify compounds with potent and selective anticancer effects.
Biochemical and Mechanistic Studies: Beyond its therapeutic potential, 2'-Deoxytubercidin serves as a valuable research tool. Its metabolic stability has been exploited to study renal transport systems for nucleosides. nih.gov Studies in mice demonstrated that 2'-Deoxytubercidin is actively secreted by the kidneys via the organic cation transport system. ebi.ac.uknih.gov Furthermore, its interaction with cellular kinases is a subject of investigation. For example, inhibition of 2'-deoxyadenosine kinase with analogues like iodotubercidin has been explored in studies of nucleoside toxicity. nih.gov The ability of 2'-Deoxytubercidin and its phosphorylated forms to interact with and potentially inhibit various kinases is an active area of research to understand cellular signaling pathways and develop targeted inhibitors. nih.govnih.gov
The following table outlines the major research areas for 2'-Deoxytubercidin:
| Research Area | Focus | Key Findings |
| Antiviral Studies | Inhibition of viral replication. | Activity demonstrated against viruses such as herpes simplex virus in vitro. nih.gov |
| Cancer Research | Cytotoxicity against tumor cells. | Various derivatives tested for in vitro activity against different cancer cell lines. nih.gov |
| Biochemical Probing | Elucidation of biological pathways. | Used to study renal secretion mechanisms for nucleosides. nih.gov Employed in studies of kinase activity and nucleoside metabolism. nih.gov |
Structure
2D Structure
Eigenschaften
CAS-Nummer |
60129-59-1 |
|---|---|
Molekularformel |
C11H14N4O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(2R,3S)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9?/m0/s1 |
InChI-Schlüssel |
NIJSNUNKSPLDTO-ZQTLJVIJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O |
Reinheit |
95%min |
Synonyme |
2'-deoxy-7-deazaadenosine 2'-deoxytubercidin 7-deaza-2'-deoxyadenosine |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Modifications of 2 Deoxytubercidin
Analytical and Characterization Techniques in 2'-Deoxytubercidin Synthesis
Chemical Degradation Sequencing for Primary Structure Confirmation in Oligonucleotides
The precise determination of the primary structure of synthetic oligonucleotides, particularly those incorporating modified nucleosides, is critical for validating their identity and integrity. Chemical degradation sequencing methods, adapted from techniques like the Maxam-Gilbert approach, offer a powerful means to achieve this confirmation by selectively cleaving the oligonucleotide backbone at specific nucleotide bases oup.comresearchgate.netacademicoo.comnih.gov. When 2'-deoxytubercidin (also known as 7-deaza-2'-deoxyadenosine, c7Ad) is incorporated into an oligonucleotide, its unique chemical structure influences its behavior during these degradation reactions, providing characteristic patterns that allow for its identification and positional confirmation within the sequence oup.comresearchgate.net.
Principles of Chemical Degradation Sequencing
Chemical degradation sequencing relies on a series of chemical treatments designed to induce strand breaks at specific bases within an oligonucleotide. For DNA, common reactions target purines (e.g., adenine (B156593) and guanine) and pyrimidines (e.g., cytosine and thymine) through distinct chemical pathways. For instance, piperidine (B6355638) is often used to cleave the DNA backbone at sites of base modification, while reactions involving hydrazine (B178648) or dimethyl sulfate (B86663) can selectively modify or cleave at specific bases. The resulting fragments, varying in length according to the position of the cleavage site relative to a labeled end (typically the 5' end), are then separated by size, often through high-resolution gel electrophoresis. The pattern of bands on the gel, corresponding to the fragments generated by each specific chemical treatment, reveals the nucleotide sequence oup.comresearchgate.net.
Incorporation and Analysis of 2'-Deoxytubercidin
2'-Deoxytubercidin, a structural analog of deoxyadenosine (B7792050) where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, can be synthesized and incorporated into oligonucleotides using standard solid-phase synthesis techniques oup.comresearchgate.netoup.comacs.orgacs.org. The primary structure confirmation of oligonucleotides containing 2'-deoxytubercidin necessitates understanding how its modified purine base interacts with the chemical reagents used in degradation sequencing. Research has demonstrated that 2'-deoxytubercidin exhibits differential reactivity compared to natural adenine under several key chemical treatments employed in sequencing protocols oup.comresearchgate.net.
Differential Chemical Reactivity and Band Pattern Analysis
The distinct chemical properties of 2'-deoxytubercidin allow it to be differentiated from adenine and other bases through its unique band pattern on sequencing gels. For example, 2'-deoxytubercidin is notably stable under alkaline hydrolysis conditions (e.g., 1.2 M NaOH at 90°C), a treatment that causes significant degradation of adenine, leading to strong bands in the adenine lane oup.comresearchgate.net. Conversely, when subjected to ethylation using diethylpyrocarbonate (DEPC) at pH 5.5, adenine undergoes substantial modification at its N7 position, yielding strong bands. In contrast, 2'-deoxytubercidin undergoes ethylation primarily on its pyrrole (B145914) ring, resulting in weaker bands, thereby distinguishing it from adenine oup.com. Similarly, its susceptibility to degradation by formic acid differs from that of adenine, with 2'-deoxytubercidin degrading more slowly oup.com. These differential reactivities are crucial for identifying the specific position of 2'-deoxytubercidin within a synthesized oligonucleotide sequence.
Research Findings and Data Table
Studies utilizing solid-phase chemical degradation sequencing on CCS paper have successfully confirmed the primary structures of synthetic DNA fragments containing modified purines, including 2'-deoxytubercidin oup.comresearchgate.netacademicoo.comnih.gov. The characteristic band patterns generated by 2'-deoxytubercidin under various chemical treatments enable its unambiguous identification.
| Chemical Treatment | Effect on Adenine (A) | Effect on 2'-Deoxytubercidin (c7Ad) | Implication for Sequencing |
| Alkaline Hydrolysis (e.g., 1.2 M NaOH, 90°C) | Significant degradation, resulting in strong bands. | Stable, showing only weak bands. | Allows clear differentiation of c7Ad from A, as A is preferentially degraded. |
| Ethylation (e.g., DEPC, pH 5.5) | Ethylation at N7, leading to strong bands. | Ethylation occurs at the pyrimidine (B1678525) ring, yielding weak bands. | Distinguishes c7Ad from A based on the intensity and position of reaction-specific bands. |
| Formic Acid Treatment | Readily attacked, producing stronger bands. | Slowly degraded, yielding weaker bands. | Provides another parameter for distinguishing c7Ad from A by differential cleavage rates. |
These findings highlight that the distinct chemical behavior of 2'-deoxytubercidin during degradation reactions provides a robust basis for its identification and confirmation within the primary sequence of synthetic oligonucleotides.
Molecular Mechanisms and Biological Interactions of 2 Deoxytubercidin
Intracellular Metabolism and Phosphorylation Pathways
The biological activity of many nucleoside analogues, including 2'-deoxytubercidin, is contingent upon their intracellular conversion to the corresponding nucleotide forms. This metabolic activation is a critical determinant of their therapeutic or toxic effects.
The active form of 2'-deoxytubercidin is its 5'-triphosphate derivative. The enzymatic synthesis of 2'-deoxytubercidin-5'-triphosphate has been successfully achieved, allowing for the study of its effects on various cellular processes. capes.gov.br This preparation is crucial for investigating the compound's role as an allosteric effector of enzymes like ribonucleotide reductase. capes.gov.br The general process for producing 5'-deoxynucleoside triphosphates (dNTPs) can be accomplished through biocatalytic methods, starting from genomic DNA, which is first broken down into monophosphorylated deoxynucleotides (dNMPs) and then phosphorylated to dNTPs using specific kinase enzymes. nih.govmdpi.com
Adenosine (B11128) kinase (ADK) is a key enzyme in the purine (B94841) salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). wikipedia.orgpatsnap.com This enzyme also plays a role in the activation of various nucleoside analogues. wikipedia.orgnovocib.com ADK catalyzes the transfer of a phosphate (B84403) group from ATP to the 5' position of the nucleoside. wikipedia.orgnovocib.com Several adenosine analogues, such as tubercidin (B1682034), are known substrates for adenosine kinase. wikipedia.org The activation of these analogues by ADK is a critical step for their incorporation into nucleic acids or for their interaction with other cellular targets. pnas.org The efficiency of this phosphorylation can significantly influence the biological activity of the compound. wikipedia.orgnovocib.com
| Enzyme | Function | Substrates |
| Adenosine Kinase (ADK) | Catalyzes the phosphorylation of adenosine and its analogues to their 5'-monophosphate forms. wikipedia.orgpatsnap.com | Adenosine, Tubercidin, Toyocamycin, Formycin A. wikipedia.org |
| Ribonucleotide Reductase | Involved in the synthesis of deoxyribonucleotides for DNA synthesis. Allosterically regulated by nucleotide triphosphates. | Natural (d)NTPs, 2'-deoxytubercidin-5'-triphosphate (as an effector). capes.gov.br |
Interaction with Nucleoside Transporters
The entry of 2'-deoxytubercidin into cells is mediated by specific membrane transport proteins known as nucleoside transporters. These transporters are crucial for the uptake of both natural nucleosides and their synthetic analogues.
P1-type nucleoside transporters are a class of carriers that facilitate the transport of a broad range of purine nucleosides, including adenosine, inosine (B1671953), and guanosine. researchgate.netmdpi.com In some pathogenic organisms, such as Trypanosoma species, P1 transporters are the primary route of entry for certain nucleoside analogues. researchgate.netmdpi.comacs.org The affinity of these transporters for their substrates is influenced by the structure of the nucleoside, with modifications at the N7 position of the purine ring and the 3'-hydroxyl group of the ribose affecting binding. mdpi.com For instance, the introduction of a substituent at the C7 position of 3'-deoxytubercidin analogues can increase their affinity for the P1 transporter. ugent.be While tubercidin itself is a poor substrate for P1-type transporters, certain 7-substituted derivatives show enhanced interaction. researchgate.net
The P2-type nucleoside transporter, also known as TbAT1 in Trypanosoma brucei, is another important carrier for purine nucleosides and their analogues. acs.orgacs.org This transporter has a high affinity for adenosine and its analogues like cordycepin (B1669437) and tubercidin. acs.orgacs.org Unlike P1 transporters, the P2 transporter's substrate recognition involves the unprotonated N1 and the C6-NH2 group of the purine ring. researchgate.net In Trypanosoma brucei, the P2 transporter is a key entry point for various trypanocidal drugs. acs.orgnih.gov Resistance to certain drugs has been linked to the loss of P2 transport activity. acs.org
| Transporter Type | Substrate Specificity | Role in 2'-Deoxytubercidin Uptake | Organisms |
| P1-type | Broad specificity for purine nucleosides (adenosine, inosine, guanosine). researchgate.netmdpi.com | Uptake of certain 7-substituted 3'-deoxytubercidin analogues is enhanced. ugent.be | Trypanosoma species, Leishmania species. researchgate.netmdpi.com |
| P2-type (TbAT1) | High affinity for aminopurines (adenosine, adenine) and their analogues (cordycepin, tubercidin). acs.orgacs.org | A likely route of entry, given its affinity for tubercidin. acs.org | Trypanosoma brucei. acs.orgacs.org |
The elimination of 2'-deoxytubercidin from the body involves renal transport systems. Studies in mice have shown that 2'-deoxytubercidin is actively secreted by the kidneys. nih.gov Its renal plasma clearance is significantly higher than that of inulin, indicating active secretion. nih.gov This secretion is mediated by the organic cation transporter (OCT) system. nih.govphysiology.org Specifically, the uptake of 2'-deoxytubercidin into mouse kidney slices is a saturable and energy-dependent process that is inhibited by known substrates of the organic cation system, such as tetraethylammonium (B1195904) (TEA) and choline. nih.gov Conversely, 2'-deoxytubercidin inhibits the uptake of TEA. nih.gov Further studies have identified the cloned rat kidney organic cation transporter 1 (rOCT1) as being capable of transporting 2'-deoxytubercidin. researchgate.netnih.gov This transport is pH-dependent, suggesting the protonated form of the compound is the substrate. researchgate.netnih.gov Interestingly, while rOCT1 transports 2'-deoxytubercidin, the closely related rOCT2 does not. researchgate.netnih.gov It is important to note that this secretion does not appear to involve P-glycoprotein. tandfonline.com
| Transporter/System | Location | Function | Inhibitors |
| Organic Cation Transporter (OCT) System | Kidney (proximal tubules). physiology.org | Active secretion of organic cations, including 2'-deoxytubercidin. nih.govphysiology.org | Tetraethylammonium (TEA), Choline, Cimetidine. nih.govphysiology.org |
| rOCT1 | Rat Kidney | Transports 2'-deoxytubercidin. researchgate.netnih.gov | Protons, Tetraethylammonium (TEA), Cimetidine. researchgate.netnih.gov |
| rOCT2 | Rat Kidney | Does not significantly transport 2'-deoxytubercidin. researchgate.netnih.gov | Not applicable for 2'-deoxytubercidin. |
| P-glycoprotein (Pgp) | Renal proximal tubule cells (apical membranes). tandfonline.com | Not involved in the transport of 2'-deoxytubercidin. tandfonline.com | Verapamil, Quinidine (general Pgp inhibitors). tandfonline.com |
Enzymatic Inhibition and Allosteric Effects
2'-Deoxytubercidin, in its triphosphate form, exhibits significant allosteric effects on ribonucleotide reductase (RR). acs.orgcapes.gov.br RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov The activity and substrate specificity of class I RR are modulated by the binding of nucleotide effectors to allosteric sites. nih.govufl.edu
Studies using nucleoside analogue triphosphates, including derivatives of 2'-deoxytubercidin, have been instrumental in elucidating the specific functional groups on the effector molecules that govern the enzyme's substrate selection. nih.govufl.edu For instance, the triphosphate of 2'-deoxytubercidin, which is an analog of deoxyadenosine (B7792050) triphosphate (dATP), can influence the enzyme's activity. The binding of dATP or ATP to a specificity site on the enzyme promotes the reduction of CDP. acs.org The unprotonated N1 of adenosine is a key determinant for this specificity. ufl.edu
The allosteric regulation of RR often involves changes in the enzyme's quaternary structure. nih.govelifesciences.org For example, the binding of the natural inhibitor dATP to an allosteric activity site induces the formation of an inactive hexameric state in human RR. nih.govacs.org Analogs like 2'-deoxytubercidin triphosphate can mimic these effects, providing valuable tools to study the complex allosteric regulation of this essential enzyme. acs.orgnih.gov
Table 1: Allosteric Regulation of Ribonucleotide Reductase by Nucleotide Effectors
| Effector | Substrate Specificity Promoted | Key Functional Groups for Specificity |
| ATP/dATP | CDP, UDP | Unprotonated N1 of adenosine (for CDP) |
| dGTP | ADP | O6 and protonated N1 |
| dTTP | GDP | 5-methyl, O4, and N3 groups |
This table summarizes the general allosteric regulation of class I ribonucleotide reductase by natural deoxynucleoside triphosphate effectors. 2'-Deoxytubercidin triphosphate acts as an analog of dATP.
2'-Deoxytubercidin belongs to the class of 7-deazapurine 2'-deoxyribofuranosides, which have been identified as inhibitors of purine nucleoside phosphorylase (PNP). nih.govscispace.combibliotekanauki.pl PNP is an enzyme involved in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. nih.gov Inhibition of PNP is a therapeutic strategy for certain T-cell related autoimmune diseases and cancers. nih.govnih.gov
A study on a series of 7-deazapurine 2'-deoxyribofuranosides revealed that these compounds act as competitive inhibitors of E. coli PNP with respect to the nucleoside substrate. nih.gov Notably, none of the tested 7-deazapurine 2'-deoxyribofuranosides showed any substrate activity, making them non-cleavable inhibitors. nih.govscispace.com The 7-deaza modification itself contributes to this inhibitory action, as 7-deazapurine nucleosides generally exhibit several-fold lower inhibition constants (Ki) compared to their purine counterparts. nih.gov
The inhibitory potency is further influenced by substitutions at other positions of the purine-like ring. For example, the most potent inhibitors in one study were 6-chloro- and 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosides, with Ki values of 2.4 µM and 2.3 µM, respectively. nih.gov This demonstrates that combining the 7-deaza modification with specific substituents at positions 2 and 6 is a promising strategy for developing potent, non-cleavable competitive inhibitors of PNP. nih.gov Tubercidin (7-deazaadenosine), a related compound, is also a known inhibitor of bacterial PNP. mdpi.com
Table 2: Inhibition of E. coli PNP by selected 7-Deazapurine 2'-Deoxyribofuranosides
| Compound | Inhibition Constant (Ki) | Inhibition Type |
| 6-chloro-7-deazapurine 2'-deoxyribofuranoside | 2.4 µM | Competitive |
| 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside | 2.3 µM | Competitive |
Data from a study on E. coli purine nucleoside phosphorylase. nih.gov
DNA and RNA Interactions
2'-Deoxytubercidin (also known as 7-deaza-2'-deoxyadenosine) can be successfully incorporated into DNA oligonucleotides using standard solid-phase synthesis methods. oup.comnih.govnih.gov Its incorporation has a notable impact on the stability of the resulting DNA duplex.
The replacement of deoxyadenosine (dA) with 2'-deoxytubercidin generally leads to a slight stabilization of the DNA duplex. genelink.com This is in contrast to some other modifications. For example, while 7-halogenated 7-deazapurine nucleosides also enhance duplex stability, 2-fluorinated 7-deaza-2'-deoxyadenosine residues have been shown to destabilize the duplex structure. oup.com The stabilization effect of 2'-deoxytubercidin is attributed to more favorable stacking interactions. However, this can be context-dependent. For instance, a study on the Dickerson-Drew dodecamer showed that while the crystal structure was minimally affected, the modification led to thermodynamic destabilization in solution, primarily due to a less favorable enthalpy term from reduced stacking interactions. rcsb.orgnih.gov
Furthermore, oligonucleotides containing 7-substituted 7-deazapurine nucleosides, including 7-iodo-2'-deoxytubercidin, have been shown to stabilize the B-DNA structure, particularly when placed in alternating sequences. psu.edu The ability to incorporate these modified nucleosides allows for the fine-tuning of DNA duplex stability for various applications. oup.com
Despite the subtle structural changes in the crystal, solution-state studies have revealed more dynamic effects. Circular dichroism studies confirm that the modified duplex retains a right-handed B-form helical structure. rcsb.orgnih.gov However, NMR studies have indicated increased exchange of the thymine (B56734) imino proton with water, suggesting a higher rate of base pair "breathing" or opening, which points to reduced stacking interactions. rcsb.orgnih.gov
The incorporation of 2'-deoxytubercidin can also influence sequence-directed DNA bending. When substituted for deoxyadenosine within a d(A)6 tract, 2'-deoxytubercidin was found to decrease the intrinsic bending of the DNA. nih.gov The magnitude of this effect was dependent on the position of the substitution within the tract. nih.gov
Table 3: Structural Parameters of 2'-Deoxytubercidin in Different States
| Parameter | Solid State (Crystal) | Aqueous Solution |
| Sugar Pucker | ³E | ²E |
| Glycosylic Bond Torsion Angle | anti (-104.4°) | anti |
Data for 2'-deoxytubercidin (compound 3 in the source). psu.edu For comparison, the glycosylic bond torsion angle for 7-iodo-2'-deoxytubercidin was -147.1°. psu.edu
Site-specific modification of plasmid DNA with a single 7-deaza-deoxyadenosine (2'-deoxytubercidin) has profound functional consequences, particularly concerning DNA-protein interactions. A key finding is that this single-atom substitution (replacing the N7 of adenine (B156593) with a C-H unit) can render the plasmid completely resistant to cleavage by certain restriction enzymes. nih.govnih.govmit.edu
For example, a plasmid containing a 7-deaza-dA within the recognition sequence of the restriction enzyme BstAPI was not cleaved, while the unmodified plasmid was. nih.gov This resistance stems from the failure of the enzyme to recognize the modified base, highlighting the critical role of the N7 atom of deoxyadenosine in the recognition process for that specific enzyme. nih.gov Similarly, oligonucleotides with 2'-deoxytubercidin replacing dA in the EcoRI recognition sequence showed a decreased rate of cleavage, and a twofold modification prevented cleavage altogether. nih.gov This suggests that the N7 atom acts as a crucial contact point or proton acceptor site for these enzymes. nih.govnih.gov
This modification does not, however, impede other enzymatic processes like ligation. The insertion of an oligonucleotide containing 7-deaza-dA into a gapped plasmid and subsequent ligation proceeded with high efficiency, comparable to the unmodified insert. nih.gov This property makes 7-deaza-deoxyadenosine a valuable tool for creating specifically modified plasmids to study DNA repair, replication, and transcription, by protecting specific sites from enzymatic cleavage while allowing other manipulations. nih.govresearchgate.net
pH-Dependent Mismatch Discrimination in Oligonucleotide Duplexes
The ability of modified nucleosides to discriminate between correct and incorrect base partners is crucial for their application in diagnostics and molecular biology. In the case of 2'-deoxytubercidin, its interaction with other bases, particularly its potential for mismatching, is significantly influenced by the ambient pH. oup.com This phenomenon stems from the chemical structure of its base, 7-deazaadenine, which has a different basicity compared to adenine.
Research has shown that 2'-deoxytubercidin (an analog of 2'-deoxyadenosine) exhibits pH-dependent mispairing with 2'-deoxycytidine (B1670253) (dC). nih.gov At a neutral pH of 7.0 or under more acidic conditions, 2'-deoxytubercidin can form stable, albeit mismatched, base pairs with dC. oup.com This leads to ambiguous base pairing where the discrimination between the correct partner, thymidine (B127349) (dT), and the mismatched partner, dC, is poor. nih.gov However, as the environment becomes more alkaline (pH 8.0), this mispairing is significantly reduced, and base discrimination is enhanced. oup.com
This pH-dependent behavior is directly linked to the higher pKa value of 2'-deoxytubercidin (pKa = 5.30) compared to its natural counterpart, 2'-deoxyadenosine (B1664071) (pKa = 3.50). nih.govoup.com Due to its higher basicity, the 7-deazaadenine ring of 2'-deoxytubercidin is more easily protonated under neutral or slightly acidic conditions. oup.com This protonated form can then establish a stable wobble base pair with cytosine. In an alkaline medium, the nucleobase is deprotonated, destroying the stable mismatch and thus improving discrimination. oup.com
The stability of these duplexes is measured by their melting temperature (Tm), the temperature at which half of the duplex DNA dissociates. The difference in Tm (ΔTm) between a perfectly matched duplex and a mismatched duplex is a measure of mismatch discrimination. oup.com
| Duplex Sequence with Mismatch | pH | Tm (°C) | Comment |
|---|---|---|---|
| 5'-GCT GAC GTbc C GTC-3' 3'-CGA CTG CC G CAG-5' | 7.0 | 48.1 | Ambiguous base pairing observed. nih.gov |
| 8.0 | 42.5 | Base discrimination occurs. nih.gov |
Comparative Molecular Pharmacology with Related Nucleosides
Comparison with 2'-Deoxyadenosine
2'-Deoxytubercidin is a structural analog of the naturally occurring nucleoside 2'-deoxyadenosine. acs.org The primary structural difference is the substitution of the nitrogen atom at position 7 of the purine ring in adenosine with a carbon atom, creating a pyrrolo[2,3-d]pyrimidine core. wikipedia.org This seemingly minor change has significant implications for its biological and physicochemical properties.
Basicity and pH-Dependent Interactions: As mentioned previously, the most striking difference is the increased basicity of 2'-deoxytubercidin (pKa = 5.30) compared to 2'-deoxyadenosine (pKa = 3.50). nih.govoup.com This makes 2'-deoxytubercidin more susceptible to protonation at physiological pH, leading to the distinct pH-dependent mismatch pairing with dC that is not observed with 2'-deoxyadenosine. oup.com
Metabolic Fate: 2'-Deoxyadenosine is a natural metabolite in humans, E. coli, and other organisms. nih.gov Its metabolic pathways are well-established. An accumulation of 2'-deoxyadenosine, for instance in the absence of the enzyme adenosine deaminase (ADA), is toxic to T lymphocytes and leads to severe combined immunodeficiency disease (ADA-SCID). wikipedia.org Like its parent compound, 2'-deoxytubercidin can also be metabolized within the cell. For example, the related compound 5-iodotubercidin (B1582133) can be metabolized into deoxy-tubercidin. plos.org
Enzyme Inhibition: Both nucleosides are known to interact with various enzymes. 2'-Deoxyadenosine can inhibit S-adenosyl-L-homocysteine hydrolase (SAHH) and glucose-stimulated insulin (B600854) release. medchemexpress.com Similarly, the parent compound, tubercidin, is a known inhibitor of SAHH. sigmaaldrich.com
| Property | 2'-Deoxytubercidin | 2'-Deoxyadenosine |
|---|---|---|
| Nucleobase | 7-Deazaadenine (Pyrrolo[2,3-d]pyrimidine) | Adenine (Purine) nih.gov |
| pKa of Nucleobase | 5.30 nih.govoup.com | 3.50 nih.govoup.com |
| Pairing with dC | Forms stable protonated mismatch at neutral/acidic pH. oup.com | Does not form a stable mismatch. |
| Biological Role | Antimetabolite, research tool. researchgate.net | Natural DNA constituent, cellular metabolite. chemicalbook.comnih.gov |
Comparison with Tubercidin and Other Nucleoside Antibiotics
2'-Deoxytubercidin belongs to the family of pyrrolopyrimidine nucleoside antibiotics, of which tubercidin (also known as 7-deazaadenosine) is the parent compound. wikipedia.org These antibiotics are potent chemotherapeutic agents active against a wide range of organisms. toku-e.com
Structural Differences: The key difference between 2'-deoxytubercidin and tubercidin lies in the sugar moiety. 2'-Deoxytubercidin contains a 2'-deoxyribose sugar, whereas tubercidin contains a ribose sugar. This single hydroxyl group difference dictates their primary mechanism of action.
Mechanism of Action: Because it contains ribose, tubercidin can be incorporated into both RNA and DNA after being converted to its mono-, di-, and triphosphate forms. wikipedia.orgmedchemexpress.com This dual incorporation disrupts a wider range of cellular processes, including RNA transcription, RNA processing, and protein synthesis, in addition to DNA replication. wikipedia.orgsigmaaldrich.comtoku-e.com In contrast, 2'-deoxytubercidin, lacking the 2'-hydroxyl group, is a specific precursor for DNA synthesis and is incorporated exclusively into the DNA chain. This makes its action more specific to processes involving DNA.
Biological Activity: Tubercidin exhibits broad-spectrum activity as an antiviral, antifungal, and antiparasitic agent. wikipedia.orgsigmaaldrich.com It interferes with multiple metabolic pathways, including glycolysis in trypanosomes and purine biosynthesis. wikipedia.orgsigmaaldrich.com While 2'-deoxytubercidin also shows biological activity, its spectrum and potency can differ. For instance, in studies on Trypanosoma brucei, the absence of the 2'-OH group, as in 2'-deoxytubercidin derivatives, can abolish or significantly alter the activation of certain parasite-specific kinases compared to their ribose-containing counterparts like tubercidin. uni-muenchen.de Other related antibiotics, such as cordycepin (3'-deoxyadenosine), also demonstrate potent antitrypanosomal activity, highlighting how modifications to the sugar ring are a key strategy in developing selective nucleoside analogs. uantwerpen.be
| Feature | 2'-Deoxytubercidin | Tubercidin (7-deazaadenosine) |
|---|---|---|
| Sugar Moiety | 2'-Deoxyribose | Ribose wikipedia.org |
| Nucleic Acid Incorporation | Exclusively into DNA | Incorporated into both DNA and RNA wikipedia.orgmedchemexpress.com |
| Primary Cellular Disruption | DNA replication and function | DNA replication, RNA transcription, RNA processing, protein synthesis wikipedia.orgsigmaaldrich.com |
| Example of a Related Nucleoside Antibiotic | Cordycepin (3'-deoxyadenosine) - another deoxy-analog with potent antitrypanosomal activity. uantwerpen.be |
Preclinical Efficacy and Therapeutic Potential of 2 Deoxytubercidin Analogues
Antiprotozoal Activities
Protozoan parasites, including Trypanosoma species, are unable to synthesize purines de novo and rely heavily on salvage pathways for their purine (B94841) requirements. This characteristic makes them prime targets for nucleoside analogues like 2'-deoxytubercidin and its derivatives.
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness, relies entirely on purine salvage from the host mdpi.comnih.govresearchgate.net. This dependence has spurred research into nucleoside analogues as potential therapeutics. Tubercidin (B1682034) itself exhibits potent activity against T. brucei but is often limited by toxicity mdpi.comresearchgate.netresearchgate.net. Consequently, the development of analogues with improved selectivity and potency has been a focus.
Several 2'-deoxytubercidin analogues have demonstrated significant in vitro activity against T. brucei. For instance, a series of 3'-deoxy-7-deazaadenosine nucleosides, including 3'-deoxytubercidin, have shown potent trypanocidal effects nih.govnih.gov. Analogues derived from combining structural elements of tubercidin and cordycepin (B1669437) have displayed sub-micromolar activity against T. brucei mdpi.comnih.gov. Modifications at the C7 position of the purine ring have also yielded compounds with potent in vitro antitrypanosomal activity, with some analogues achieving pEC50 values greater than 8.00 ugent.beresearchgate.net. The arabino analogue (48), resulting from alterations to the 3'-deoxyribofuranosyl moiety, has shown pronounced antitrypanosomal activity ugent.beresearchgate.net. Furthermore, the introduction of 7-substituents has been shown to increase affinity for the P1 nucleoside transporter, a key factor in drug uptake researchgate.netacs.orgnih.gov.
Table 1: In Vitro Activity of 2'-Deoxytubercidin Analogues against Trypanosoma brucei
| Compound/Analogue | Description | T. brucei Activity (IC50/pEC50) | Selectivity Index (SI) | Reference |
| Tubercidin | Parent compound | Cytotoxic at low concentrations mdpi.com | N/A | mdpi.com |
| Analogues 2-9 | Various modifications | Sub-micromolar activity mdpi.com | Improved selectivity for some mdpi.com | mdpi.com |
| 3'-Deoxytubercidin (2) | Hybrid of cordycepin/tubercidin | Potent trypanocide nih.gov | N/A | nih.gov |
| Analogue 9 | 3'-deoxy-7-deazaadenosine derivative | Clear trypanocidal effect nih.gov | N/A | nih.gov |
| Analogue 10 | 3'-deoxy-7-deazaadenosine derivative | Clear trypanocidal effect nih.gov | N/A | nih.gov |
| Analogue 8 | 3'-deoxytubercidin | More trypanostatic nih.gov | N/A | nih.gov |
| 7-Substituted analogues | Various modifications at C7 | pEC50 > 8.00 ugent.be | N/A | ugent.be |
| Analogue 48 | 3'-deoxyribofuranosyl moiety alteration (arabino) | Pronounced antitrypanosomal activity ugent.beresearchgate.net | N/A | ugent.beresearchgate.net |
Beyond human African trypanosomiasis, nucleoside analogues are also being explored for their efficacy against animal trypanosomiasis (AT), which affects livestock across sub-Saharan Africa. Species such as Trypanosoma congolense, T. vivax, T. evansi, and T. equiperdum cause significant economic losses researchgate.netnih.gov.
Research indicates that 2'-deoxytubercidin analogues exhibit broad-spectrum activity against these animal trypanosome species researchgate.netnih.govresearchgate.netresearchgate.net. 3'-Deoxytubercidin, for instance, has shown broad-spectrum anti-AT activity researchgate.netnih.gov. A specific inosine (B1671953) analogue (Compound 7) demonstrated sub-micromolar activity against T. b. brucei, T. vivax, T. evansi, and T. equiperdum, and micromolar activity against T. congolense, while exhibiting low toxicity to host cells nih.gov. Similarly, 7-halogentubercidines have displayed potent activity across multiple AAT trypanosomes, with efficacy generally following the order Br > I ~ Cl > F semanticscholar.orgresearchgate.netnih.govresearchgate.net. Compound 3, a particularly promising candidate, has successfully cured animals in mouse models infected with T. vivax, T. congolense, and T. equiperdum acs.org. Compounds 1 and 2 have also shown sub-micromolar in vitro activity and remarkable selectivity against these species acs.org.
Table 2: In Vitro Activity of 2'-Deoxytubercidin Analogues against Animal Trypanosomiasis Species
| Compound/Analogue | T. congolense (IC50/pEC50) | T. vivax (IC50/pEC50) | T. evansi (IC50/pEC50) | T. equiperdum (IC50/pEC50) | Selectivity Index (SI) | Reference |
| 3'-Deoxytubercidin (8) | Broad spectrum anti-AT activity researchgate.netnih.gov | Broad spectrum anti-AT activity researchgate.netnih.gov | Promise shown researchgate.netnih.gov | Promise shown researchgate.netnih.gov | N/A | researchgate.netnih.gov |
| Compound 7 (Inosine analogue) | Micromolar activity nih.gov | Sub-micromolar activity nih.gov | Sub-micromolar activity nih.gov | Sub-micromolar activity nih.gov | Low toxicity nih.gov | nih.gov |
| 7-Halogentubercidines | pEC50 > 7 semanticscholar.orgnih.gov | pEC50 > 7 semanticscholar.orgnih.gov | pEC50 > 7 semanticscholar.orgnih.gov | pEC50 > 7 semanticscholar.orgnih.gov | N/A | semanticscholar.orgnih.gov |
| Compound 3 | Efficacy noted researchgate.netresearchgate.net | Cured animals in mouse model acs.org | Efficacy noted researchgate.netresearchgate.net | Cured animals in mouse model acs.org | N/A | researchgate.netresearchgate.netacs.org |
| Compound 1 | Submicromolar in vitro activity acs.org | Submicromolar in vitro activity acs.org | Submicromolar in vitro activity acs.org | Submicromolar in vitro activity acs.org | Remarkable selectivity acs.org | acs.org |
| Compound 2 | Submicromolar in vitro activity acs.org | Submicromolar in vitro activity acs.org | Submicromolar in vitro activity acs.org | Submicromolar in vitro activity acs.org | Remarkable selectivity acs.org | acs.org |
The therapeutic potential of 2'-deoxytubercidin analogues extends to their ability to achieve curative effects in animal models of trypanosomiasis, including the challenging central nervous system (CNS) stage of the disease. 3'-Deoxytubercidin has demonstrated curative activity in animal models of both acute and CNS-stage disease nih.govnih.gov. Its capacity to cross the blood-brain barrier (BBB) further enhances its therapeutic potential for treating the meningoencephalitic stage of trypanosomiasis researchgate.net. This characteristic positions 3'-deoxytubercidin as a promising lead compound for late-stage sleeping sickness nih.govnih.gov.
Understanding the structure-activity relationships (SAR) of these nucleoside analogues is crucial for optimizing their therapeutic profile. Studies have revealed that modifications to the purine ring are generally tolerated only at the C7 position ugent.beresearchgate.netacs.orgnih.gov. Alterations to the 3'-deoxyribofuranosyl moiety have also been explored, with the arabino analogue (48) showing pronounced antitrypanosomal activity ugent.beresearchgate.netacs.orgnih.gov.
The introduction of various substituents, particularly halogens, at the C7 position has proven effective in enhancing the affinity of these compounds for the P1 nucleoside transporter, a critical factor for cellular uptake researchgate.netacs.orgnih.gov. This modification also leads to potent activity against AAT species semanticscholar.orgresearchgate.netnih.govresearchgate.net. Notably, 7-halogentubercidines exhibit potent activity, with efficacy generally correlating with the type of halogen, favouring bromine researchgate.net. Furthermore, these modifications can reduce the dependence on the P2 transporter for uptake in resistant strains while generally retaining high affinity for P2 researchgate.netacs.orgnih.gov.
Table 3: Structure-Activity Relationships of Antitrypanosomal Agents
| Structural Modification | Impact on Activity/Selectivity | Key Analogues/Examples | Reference |
| Purine Ring Modifications | Tolerated only at C7 ugent.beresearchgate.netacs.orgnih.gov | Various 7-substituted analogues | ugent.beresearchgate.netacs.orgnih.gov |
| Sugar Moiety Alterations | Arabino analogue (48) showed pronounced activity ugent.beresearchgate.netacs.orgnih.gov | Analogue 48 | ugent.beresearchgate.netacs.orgnih.gov |
| 7-Substituents (e.g., halogens) | Increased affinity for P1 nucleoside transporter; potent activity against AAT species researchgate.netacs.orgnih.govresearchgate.net | 7-halogentubercidines (Br > I ~ Cl > F) | semanticscholar.orgresearchgate.netnih.govresearchgate.net |
| - | Reduced dependence on P2 transporter for resistant strains researchgate.netacs.orgnih.gov | Potent analogues | researchgate.netacs.orgnih.gov |
| - | High affinity for P2 transporter generally retained researchgate.netacs.orgnih.gov | Potent analogues | researchgate.netacs.orgnih.gov |
Antiviral Activities
Nucleoside analogues have a long history of use as antiviral agents by interfering with viral nucleic acid synthesis or function mdpi.com. While the primary focus for 2'-deoxytubercidin analogues has been on antiparasitic activity, their potential against viruses has also been explored.
Tubercidin, the parent compound, has been reported to exhibit inhibitory effects on the multiplication of DNA and RNA viruses researchgate.net. Related nucleoside analogues have also shown promise. For instance, Aristeromycin, a cyclopentyl analogue of adenosine (B11128), possesses potent antiviral properties against several viruses, including measles virus asm.orgnih.gov. However, specific data directly detailing the activity of 2'-deoxytubercidin against measles virus is limited in the provided sources. It is noteworthy that a different analogue, 7-deaza-2-C-methyl-adenosine, did not exhibit antiviral activity against measles virus researchgate.net. Currently, there is no specific approved antiviral therapy for measles virus infection researchgate.netcanada.ca.
Activity against Herpes Simplex Virus Type 2 (HSV-2)
Research has indicated that certain analogues of tubercidin, a related nucleoside, exhibit activity against Herpes Simplex Virus Type 2 (HSV-2). Specifically, xylotubercidin (B1683428), a xylosyl analog of tubercidin, demonstrated significant potency and selectivity against HSV-2 in vitro nih.gov. In animal models, xylotubercidin suppressed the development of herpetic skin lesions and associated mortality when applied topically or administered systemically nih.gov. Other studies have also shown that 5-halogen-substituted tubercidin analogues can be active against HSV-1 and HSV-2 at concentrations lower than those causing comparable cytotoxicity in uninfected cells nih.gov. For instance, compound 11, a 5-halogen-substituted analogue, was found to be at least 10-fold more potent than acyclovir (B1169) against HSV-1 nih.gov. While 2'-deoxytubercidin itself was noted to be cytotoxic at all antiviral concentrations tested in one study, certain related analogues showed promise nih.gov.
Research on HIV-1 Reverse Transcriptase Inhibition by Related Nucleosides
While direct research on 2'-Deoxytubercidin's inhibition of HIV-1 reverse transcriptase is limited in the provided snippets, tubercidin has been identified as a hit compound in screening for anti-HIV-1 activity eco-vector.com. Tubercidin showed an IC50 of 0.41 µM in this study and was speculated to have pre-reverse transcriptional inhibition eco-vector.com. Nucleoside reverse transcriptase inhibitors (NRTIs) are a class of drugs that mimic DNA nucleotides and prevent the reverse transcription of the HIV genome, thereby inhibiting viral replication expasy.orgguidelines.org.au. These drugs are phosphorylated to their triphosphate form and incorporated into the growing DNA strand, leading to premature chain termination expasy.org.
Anticancer Activities
Cytostatic Activity against Leukemia Cell Lines (e.g., L1210, P388)
Tubercidin and some of its analogues have demonstrated cytostatic activity against leukemia cell lines. For example, compounds 3a and 20b exhibited moderate cytostatic activity against L1210 and P388 leukemia cells in vitro nih.gov. However, these compounds were considerably less active than 2-chloro-2'-deoxyadenosine nih.gov. Tubercidin itself has shown potent cytotoxic activity against various cancer cell lines, including P388 tumor cells wikipedia.orgtandfonline.com. Other studies indicate that certain 7-deazapurine nucleoside derivatives, including modified tubercidin analogues, have shown significant cytostatic activity against cancer cell lines nih.govresearchgate.net.
Comparative Studies with Other Anticancer Nucleoside Analogues (e.g., 2-Chloro-2'-deoxyadenosine)
Comparative studies highlight the varying potencies of nucleoside analogues. As noted, 2-chloro-2'-deoxyadenosine (2-CdA) has been identified as a potent anticancer drug, particularly effective against lymphoproliferative disorders nih.gov. In one study, compounds 3a and 20b (tubercidin analogues) showed moderate cytostatic activity against L1210 and P388 leukemia cells but were significantly less active than 2-chloro-2'-deoxyadenosine nih.gov. 2-Chloro-2'-deoxyadenosine is known for its exquisite cytotoxicity towards both dividing and non-dividing lymphocytes, supporting its use in low-grade malignant lymphoproliferative disorders nih.gov.
Impact on Cell Growth Inhibition in Cancer Cell Lines
2'-Deoxytubercidin analogues have been investigated for their impact on cancer cell growth inhibition. Modified tubercidin derivatives, such as 4-N-benzyltubercidin and 4-N-(4-nitrobenzyl) derivatives of sangivamycin (B1680759) and toyocamycin, were found to inhibit the proliferation of various cancer cell lines, including L1210, HeLa, and PC-3 cells, at micromolar concentrations nih.gov. Tubercidin itself demonstrates potent cytotoxic activity against a range of cancer cell lines, including P388, A549, HeLa, A375, and WM266 wikipedia.orgtandfonline.com. It has also shown promising anti-Small-Cell Lung Cancer (SCLC) activity, exhibiting strong cytotoxicity against SCLC cell lines with minimal impact on normal bronchial cells wikipedia.org. Studies on 5-aza-2'-deoxycytidine, a different nucleoside analogue, showed that it suppressed cellular growth in human tumor cell lines, suggesting that targeting DNA methylation can inhibit cancer cell growth nih.gov.
Development of Prodrug Strategies for 2'-Deoxytubercidin Analogues
Prodrug strategies are crucial for enhancing the therapeutic efficacy and improving the pharmacokinetic properties of nucleoside analogues, including those related to 2'-Deoxytubercidin wuxiapptec.comnih.govhumanjournals.com. Prodrugs are inactive compounds that are converted into active metabolites within the body, often to overcome issues like poor solubility, rapid metabolism, or toxicity wuxiapptec.comhumanjournals.com. For nucleoside analogues, prodrug approaches can improve cellular uptake, metabolic stability, and targeted delivery, thereby enhancing their therapeutic index wuxiapptec.comnih.gov. While specific prodrug strategies for 2'-Deoxytubercidin are not detailed in the provided snippets, the general principles of prodrug design, such as ester or phosphate (B84403) linkages, are applied to nucleoside analogues to improve their delivery and efficacy wuxiapptec.comnih.govnih.gov. For example, phospholipid derivatives of tubercidin have been synthesized as prodrugs, aiming to create molecular depots of the parent nucleoside analogue nih.gov.
Drug Resistance Mechanisms and Strategies to Overcome Them
Mechanisms of Resistance in Target Pathogens
Pathogens have evolved sophisticated mechanisms to counteract the cytotoxic effects of drugs like 2'-Deoxytubercidin. These strategies primarily involve reducing the intracellular concentration of the active compound, altering the drug's molecular target, or compensating for the drug's inhibitory effects.
Role of Efflux Pumps in Drug Resistance
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including drugs, from the cytoplasm to the exterior of the cell. ijcmas.comnih.gov This mechanism effectively reduces the intracellular concentration of the drug, preventing it from reaching its target at a sufficient concentration to exert its effect. nih.govreactgroup.org In the context of 2'-Deoxytubercidin, the overexpression of efflux pumps can lead to reduced susceptibility. mdpi.com
In Leishmania major, a protein designated as tubercidin-resistance protein (TRP) has been identified and is associated with resistance to tubercidin (B1682034), a closely related analogue of 2'-Deoxytubercidin. plos.orgnih.gov This protein, which localizes to the endoplasmic reticulum, is thought to be involved in multidrug efflux transport. plos.orgnih.gov While direct evidence for its role in 2'-Deoxytubercidin resistance is still under investigation, the structural similarity between the two compounds suggests a high probability of cross-resistance mediated by this or similar efflux systems.
Efflux pumps are classified into several families, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS), among others. ijcmas.com These pumps can be specific for a single substrate or transport a broad range of structurally diverse compounds, contributing to multidrug resistance (MDR). dovepress.comfrontiersin.org The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the activity of antibiotics that are substrates for these pumps. mdpi.comdovepress.com
Mutations Leading to Resistance
Mutations in the genetic makeup of a pathogen can lead to changes in the proteins that interact with a drug, thereby conferring resistance. reactgroup.org For nucleoside analogues like 2'-Deoxytubercidin, mutations can occur in the transporters responsible for drug uptake or the enzymes that activate the drug.
In Trypanosoma brucei, resistance to arsenical drugs was linked to the loss of an unusual adenosine (B11128) transporter, later identified as the P2 transporter (also known as TbAT1). acs.orgfrontiersin.org This transporter is responsible for the uptake of melaminophenyl arsenicals and diamidines. frontiersin.org While 3'-deoxytubercidin can still be taken up by other transporters like the P1-type, the loss of the high-affinity P2 transporter can contribute to resistance. acs.orgugent.be Specifically, the loss of the single-copy gene encoding the P2 transporter can lead to cross-resistance with pentamidine, melarsoprol, and diminazene. acs.orgacs.org
Furthermore, mutations in the enzymes that metabolize the drug can also lead to resistance. For 2'-Deoxytubercidin to be active, it needs to be phosphorylated by cellular kinases. nih.gov A whole-genome RNAi screen in T. brucei revealed that in addition to the P2 transporter, adenosine kinase is involved in the uptake and activation of 3'-deoxytubercidin. nih.gov Therefore, mutations that reduce or abolish the activity of adenosine kinase could be a potential mechanism of resistance. acs.org However, it has been suggested that the loss of adenosine kinase activity might not be the primary driver of resistance to 3'-deoxytubercidin, as its trypanocidal activity may not be solely dependent on its incorporation into the nucleotide pool. acs.org
Target Modification or Mimicry
Another common resistance strategy is the modification of the drug's target within the pathogen. reactgroup.orgnih.gov This can involve mutations in the target protein that prevent the drug from binding effectively, or the production of alternative proteins that can bypass the function of the inhibited target. reactgroup.org
For nucleoside analogues, the primary targets are often enzymes involved in nucleic acid synthesis or the nucleic acids themselves. While specific examples of target modification leading to 2'-Deoxytubercidin resistance are not extensively documented, it is a plausible mechanism. For instance, mutations in the viral RNA-dependent RNA polymerase have been shown to confer resistance to other nucleoside analogues. researchgate.net
In some cases, bacteria can produce enzymes that chemically modify the antibiotic, rendering it inactive. reactgroup.org This is a well-established mechanism for resistance to aminoglycoside antibiotics, where enzymes modify the drug and prevent it from binding to the ribosome. nih.gov While not yet reported for 2'-Deoxytubercidin, the possibility of enzymatic inactivation by pathogenic enzymes cannot be ruled out.
Compensatory Evolution and Epistasis
The acquisition of drug resistance mutations can sometimes come at a fitness cost to the pathogen, such as a slower growth rate. nih.gov To counteract this, pathogens can acquire secondary mutations, known as compensatory mutations, which restore the fitness of the resistant strain. nih.govnih.gov This process of compensatory evolution can stabilize the resistant phenotype in a population and contribute to the spread of drug-resistant strains. nih.gov
The interplay between the initial resistance mutation and subsequent compensatory mutations is an example of epistasis, where the effect of one mutation is dependent on the presence of another. Understanding these evolutionary pathways is crucial for predicting and managing the emergence of highly transmissible and drug-resistant pathogens. nih.gov While specific studies on compensatory evolution in the context of 2'-Deoxytubercidin resistance are limited, this is a general principle of drug resistance that likely applies.
Strategies for Overcoming Resistance
The development of drug resistance necessitates the continuous search for new therapeutic strategies. For 2'-Deoxytubercidin, a key approach is the rational design of new analogues that can circumvent known resistance mechanisms.
Design of Analogues with Reduced Dependence on Specific Transporters
A primary mechanism of resistance to 2'-Deoxytubercidin in trypanosomes is the reduced uptake due to the loss or mutation of the P2 transporter. ugent.beugent.be A promising strategy to overcome this is the design of analogues that are less reliant on this specific transporter and can efficiently enter the parasite through other routes, such as the P1 nucleoside transporter. ugent.beresearchgate.net
Research has shown that modifications to the 7-position of the 7-deazapurine ring of 3'-deoxytubercidin analogues can increase their affinity for the P1 transporter. ugent.beugent.be This increased uptake via the P1 transporter can compensate for the reduced uptake by the P2 transporter in resistant strains. ugent.be For example, the introduction of a halogen substituent at the C7 position was found to confer increased affinity for the P1 transporter while generally maintaining high affinity for the P2 transporter. ugent.beresearchgate.net This dual-transporter recognition makes the emergence of transport-related resistance less likely. acs.orgresearchgate.net
Synergistic Approaches with Other Therapeutic Agents
Combining therapeutic agents is a well-established strategy to enhance efficacy and overcome drug resistance. While specific studies detailing synergistic combinations with 2'-Deoxytubercidin are not extensively documented in the provided research, valuable insights can be drawn from structurally related nucleoside analogs, such as 2-Chloro-2'-deoxyadenosine (2-CdA). Research on 2-CdA has shown that its combination with certain cytotoxic drugs can produce synergistic effects in inducing apoptosis (programmed cell death) in cancer cells.
For instance, studies on lymphocytes from patients with low-grade lymphomas demonstrated that combining 2-CdA with doxorubicin (B1662922) or mitoxantrone (B413) resulted in a synergistic induction of apoptosis in both normal and cancerous lymphocytes. nih.gov In contrast, combinations with etoposide (B1684455) or cytosine arabinoside were merely additive. nih.gov This synergistic lymphocytotoxic effect suggests that such combinations could be a promising avenue for new treatment approaches in certain cancers. nih.gov The mechanism for this synergy often involves the complementary actions of the drugs on different cellular pathways. For example, a cell wall synthesis inhibitor might increase the uptake of another drug. scirp.org
The principle of synergy is based on the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.75 typically indicates synergism. nih.gov This approach has been successfully used to evaluate three-drug combinations against Mycobacterium tuberculosis, showing that combinations including ofloxacin (B1677185) had better efficacy. nih.gov Similar principles could guide the exploration of 2'-Deoxytubercidin combinations.
Table 1: Synergistic Combinations with the Related Nucleoside Analog 2-Chloro-2'-deoxyadenosine (2-CdA)
| Combination Agent | Cell Type | Observed Effect | Reference |
| Doxorubicin | Normal and Neoplastic Lymphocytes | Synergistic induction of apoptosis | nih.gov |
| Mitoxantrone | Normal and Neoplastic Lymphocytes | Synergistic induction of apoptosis | nih.gov |
| Etoposide | Normal and Neoplastic Lymphocytes | Additive effect | nih.gov |
| Cytosine arabinoside | Normal and Neoplastic Lymphocytes | Additive effect | nih.gov |
Development of Prodrugs to Circumvent Resistance Mechanisms
One of the primary mechanisms of resistance to nucleoside analogs is impaired cellular uptake or insufficient intracellular phosphorylation to the active triphosphate form. The development of prodrugs—biologically inactive compounds that are metabolized in the body to produce an active drug—is a key strategy to overcome these limitations. frontiersin.orgbiorxiv.org
The ProTide (Pro-nucleotide) technology is a prominent prodrug approach that has been successfully applied to nucleoside analogs. nih.gov This technology masks the monophosphate group of the nucleoside with an aromatic group and an amino acid ester. nih.gov This modification makes the molecule more lipophilic, enhancing its ability to cross cell membranes. nih.gov Once inside the cell, cellular enzymes cleave the masking groups to release the active nucleoside monophosphate, thereby bypassing the often-inefficient initial phosphorylation step, which can be a point of resistance. frontiersin.orgnih.gov This strategy has led to the successful development of approved antiviral drugs like Sofosbuvir and Tenofovir Alafenamide. nih.gov
For 7-deazapurine analogs like 2'-Deoxytubercidin, the development of phosphoramidate (B1195095) prodrugs, a type of ProTide, has been suggested as a potential optimization strategy to improve oral bioavailability and circumvent resistance. vulcanchem.com Although previous attempts with some 7-deazapurine analogs showed limited success, the ProTide approach remains a powerful tool for delivering activated parental drugs into cells while avoiding common resistance pathways and toxicity. frontiersin.orgvulcanchem.com
Table 2: Prodrug Strategies to Overcome Resistance to Nucleoside Analogs
| Prodrug Strategy | Mechanism of Action | Advantages | Example Application | Reference |
| ProTide (Phosphoramidate) | Masks the nucleoside monophosphate to increase lipophilicity and facilitate cell entry. Intracellular enzymes release the active monophosphate. | Bypasses the initial, often rate-limiting, phosphorylation step. Overcomes resistance due to decreased nucleoside kinase activity. Improves cell permeability. | Sofosbuvir (HCV treatment), Tenofovir Alafenamide (HIV treatment). Proposed for 7-deazapurine analogs. | frontiersin.orgnih.gov |
| PUFAylation | Covalent coupling of a drug with a polyunsaturated fatty acid (PUFA) to create self-assembling nanoassemblies. | Reduces systemic toxicity of the parent drug without sacrificing its anti-tumor effect. Can overcome resistance in certain cancers. | Modification of maytansinoid (DM1) with docosahexaenoic acid (DHA) for taxane-resistant cancer. | rsc.org |
| Mutual Prodrugs | Conjugation of two different drugs into a single molecule. | Can enhance bioavailability of one or both drugs. May offer synergistic effects and targeted delivery, especially if one drug targets an enzyme (e.g., COX-II) overexpressed in tumor cells. | Mutual prodrug of 5-FU with NSAIDs to enhance bioavailability. | sysrevpharm.org |
Epigenetic Modulations to Restore Drug Sensitivity
Epigenetic alterations, such as DNA methylation and histone modifications, can lead to drug resistance by silencing tumor suppressor genes involved in critical cellular processes like DNA damage response and apoptosis. nih.govfrontiersin.org Reversing these epigenetic changes with specific drugs can restore the sensitivity of resistant cancer cells to therapeutic agents. nih.govmdpi.com
This strategy, known as epigenetic modulation, involves using "epidrugs" to reprogram the cancer epigenome. mdpi.com The main classes of epidrugs include DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors. mdpi.comdrugbank.com
DNA Methyltransferase Inhibitors (DNMTi): Agents like 5-aza-2'-deoxycytidine (Decitabine) and Azacitidine are DNMT inhibitors. nih.govdrugbank.comresearchgate.net They work by blocking the methylation of DNA, which can lead to the re-expression of silenced tumor suppressor genes. nih.govdrugbank.com Studies have shown that sequential treatment of resistant breast cancer cells, first with Decitabine and then with doxorubicin, can reduce the required doxorubicin concentration by several thousand-fold and induce cell cycle arrest. nih.gov
Histone Deacetylase Inhibitors (HDACi): These drugs, such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Trichostatin A, prevent the removal of acetyl groups from histones. nih.govfrontiersin.org This keeps the chromatin in a more open state, facilitating the transcription of previously silenced genes. drugbank.com HDAC inhibitors have been shown to sensitize cancer cells to other therapies and can up-regulate proteins that make cancer cells more visible to the immune system. frontiersin.org
While direct studies on using epigenetic modulators to restore sensitivity to 2'-Deoxytubercidin are not specified in the provided results, the success of this approach with other chemotherapeutic agents suggests its potential applicability. nih.govfrontiersin.org By reversing the epigenetic silencing of genes required for drug efficacy (e.g., those encoding for nucleoside transporters or activating kinases), epidrugs could potentially overcome resistance to 2'-Deoxytubercidin.
Table 3: Epigenetic Agents for Restoring Drug Sensitivity
| Epigenetic Agent Class | Example Drug(s) | Mechanism of Action | Effect on Drug Resistance | Reference |
| DNA Methyltransferase (DNMT) Inhibitors | Decitabine (5-aza-2'-deoxycytidine), Azacitidine | Inhibit DNA methylation, leading to the re-expression of silenced tumor suppressor genes. | Can restore sensitivity to chemotherapeutic agents like doxorubicin in resistant cancer cells. | nih.govdrugbank.com |
| Histone Deacetylase (HDAC) Inhibitors | Vorinostat (SAHA), Trichostatin A, Entinostat | Inhibit histone deacetylases, leading to an open chromatin structure and re-expression of silenced genes. | Sensitizes cancer cells to therapies like doxorubicin by restoring cell cycle control. Can augment immunotherapy. | nih.govfrontiersin.orgdrugbank.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Chemical Modifications for Enhanced Activity and Specificity
The chemical scaffold of 2'-Deoxytubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside, offers numerous opportunities for modification to improve its pharmacological properties. Future research will likely concentrate on strategic substitutions on both the heterocyclic base and the deoxyribose sugar moiety.
Key areas for chemical modification include:
Substitutions on the Pyrrolo[2,3-d]pyrimidine Ring: The synthesis of various 6-substituted and 2,6-disubstituted 2'-deoxytubercidins has already been explored. nih.gov For instance, the introduction of methyl or chloro groups at the 6-position, and chloro or methyl groups at the 2-position, has been accomplished. nih.gov These modifications can significantly impact the compound's biological activity, including its antiviral and cytostatic effects. nih.gov Future work will likely involve a broader range of functional groups at these and other positions to fine-tune the molecule's interaction with its biological targets.
Modifications of the Deoxyribose Moiety: Alterations to the sugar portion of the nucleoside can influence its metabolic stability, cellular uptake, and phosphorylation, which is often a prerequisite for activity. The introduction of fluorine or other substituents at the 2' or 3' positions, or the use of alternative sugar rings, could lead to analogues with improved pharmacokinetic profiles.
Prodrug Approaches: To enhance oral bioavailability and target-specific activation, the development of prodrugs of 2'-Deoxytubercidin is a promising avenue. This could involve masking the polar hydroxyl groups of the deoxyribose with moieties that are cleaved off by specific enzymes at the site of action.
| Derivative of 2'-Deoxytubercidin | Modification | Reported Biological Activity |
| 6-methyl-2'-deoxytubercidin | Methyl group at the 6-position | Antiviral and cytostatic activity |
| 6-chloro-2'-deoxytubercidin | Chloro group at the 6-position | Antiviral and cytostatic activity |
| 2,6-dichloro-2'-deoxytubercidin | Chloro groups at the 2 and 6-positions | Antiviral and cytostatic activity |
Advanced Preclinical and Translational Research
To bridge the gap between promising in vitro results and clinical applications, robust preclinical and translational research is essential. nih.gov This involves a multi-faceted approach to thoroughly evaluate the efficacy and safety of 2'-Deoxytubercidin and its novel derivatives.
Future preclinical studies should focus on:
Development of Relevant Animal Models: Establishing animal models that accurately mimic the human diseases targeted by 2'-Deoxytubercidin is crucial for evaluating its in vivo efficacy.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov These studies will inform the determination of optimal dosing regimens.
Toxicology Studies: Comprehensive toxicology studies are required to identify any potential off-target effects and to establish a safety profile for the compound. nih.gov This includes both acute and chronic toxicity assessments in various animal models.
Biomarker Identification: Identifying biomarkers that can predict a patient's response to 2'-Deoxytubercidin will be critical for patient stratification in future clinical trials.
Integration with Omics Technologies for Deeper Mechanistic Understanding
The advent of omics technologies, such as genomics, proteomics, and metabolomics, offers powerful tools to gain a comprehensive understanding of the molecular mechanisms underlying the activity of 2'-Deoxytubercidin. nih.govnih.gov
Future research in this area will likely involve:
Genomic and Transcriptomic Profiling: Analyzing changes in gene and RNA expression in cells treated with 2'-Deoxytubercidin can help to identify the cellular pathways that are modulated by the compound.
Proteomic Analysis: Proteomics can be used to identify the protein targets of 2'-Deoxytubercidin and to understand how the compound affects protein expression and post-translational modifications. nih.gov
Metabolomic Studies: Metabolomics can provide insights into how 2'-Deoxytubercidin alters cellular metabolism. nih.gov This is particularly relevant given that nucleoside analogues often interfere with metabolic pathways.
By integrating data from these different omics platforms, researchers can construct a detailed picture of the compound's mechanism of action, which can guide the development of more effective and less toxic derivatives.
Development of Combination Therapies and Drug Delivery Systems
To enhance the therapeutic efficacy of 2'-Deoxytubercidin and to overcome potential drug resistance, the development of combination therapies and advanced drug delivery systems is a critical future direction. rsc.org
Combination Therapies: Combining 2'-Deoxytubercidin with other therapeutic agents that have complementary mechanisms of action could lead to synergistic effects and reduce the likelihood of resistance. mdpi.com For example, in cancer therapy, it could be combined with drugs that target different signaling pathways or with agents that inhibit drug efflux pumps.
Drug Delivery Systems: Encapsulating 2'-Deoxytubercidin in nanocarriers, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. rsc.org Targeted drug delivery systems, which are designed to accumulate at the site of disease, could also be employed to increase the local concentration of the drug and reduce systemic toxicity. nih.gov
Addressing Challenges in Drug Resistance and Host Toxicity
A significant hurdle in the development of many therapeutic agents, including nucleoside analogues, is the emergence of drug resistance and the potential for host toxicity. nih.govstjude.org
Future research must focus on:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
